molecular formula C13H20N2O3 B12442690 N-butyl-N'-(furan-2-ylmethyl)butanediamide

N-butyl-N'-(furan-2-ylmethyl)butanediamide

Cat. No.: B12442690
M. Wt: 252.31 g/mol
InChI Key: KVBIOTGRLRPTGM-UHFFFAOYSA-N
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Description

N-butyl-N’-(furan-2-ylmethyl)butanediamide is an organic compound that features a furan ring, a butyl group, and a butanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-(furan-2-ylmethyl)butanediamide typically involves the reaction of furan-2-carboxaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then reacted with butanediamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of N-butyl-N’-(furan-2-ylmethyl)butanediamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-(furan-2-ylmethyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-butyl-N’-(furan-2-ylmethyl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-N’-(furan-2-ylmethyl)butanediamide involves its interaction with specific molecular targets. The furan ring and butyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-(furan-2-ylmethyl)ethanediamide
  • N-propyl-N’-(furan-2-ylmethyl)propanediamide
  • N-methyl-N’-(furan-2-ylmethyl)methanediamide

Uniqueness

N-butyl-N’-(furan-2-ylmethyl)butanediamide is unique due to its specific combination of a furan ring, a butyl group, and a butanediamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

N-butyl-N'-(furan-2-ylmethyl)butanediamide

InChI

InChI=1S/C13H20N2O3/c1-2-3-8-14-12(16)6-7-13(17)15-10-11-5-4-9-18-11/h4-5,9H,2-3,6-8,10H2,1H3,(H,14,16)(H,15,17)

InChI Key

KVBIOTGRLRPTGM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCC(=O)NCC1=CC=CO1

Origin of Product

United States

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